molecular formula C10H11NO3 B554715 2-(2-Phenylacetamido)Acetic Acid CAS No. 500-98-1

2-(2-Phenylacetamido)Acetic Acid

Cat. No.: B554715
CAS No.: 500-98-1
M. Wt: 193.20 g/mol
InChI Key: UTYVDVLMYQPLQB-UHFFFAOYSA-N
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Description

Phenylacetylglycine is a compound formed by the conjugation of glycine with phenylacetic acid. It is a significant metabolite in humans, often found in urine and plasma. This compound is produced through the metabolism of phenylalanine by gut microbiota, followed by glycine conjugation in the liver . Phenylacetylglycine has been studied for its potential biological activities, including its role in protecting against cardiac injury.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylacetylglycine can be synthesized through the reaction of phenylacetic acid with glycine. The reaction typically involves the activation of phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of phenylacetylglycine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of biocatalysts or microbial fermentation could also be explored for more sustainable production methods.

Chemical Reactions Analysis

Types of Reactions: Phenylacetylglycine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylacetylglycine derivatives.

    Reduction: Reduction reactions can modify the phenyl ring or the carboxyl group.

    Substitution: Substitution reactions can occur at the phenyl ring or the glycine moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetylglycine derivatives with additional functional groups, while reduction may produce simpler compounds with modified phenyl rings.

Scientific Research Applications

Phenylacetylglycine has diverse applications in scientific research:

Mechanism of Action

Phenylacetylglycine exerts its effects through various molecular targets and pathways. It is known to activate β2 adrenergic receptors (β2AR), which play a role in cardiovascular protection. The compound reduces apoptosis in neonatal mouse cardiomyocytes by modulating signaling pathways involving Gαi and Gαs proteins . This activation leads to changes in cAMP levels and the expression of proteins involved in cell survival and apoptosis.

Comparison with Similar Compounds

Phenylacetylglycine can be compared with other similar compounds such as:

    Phenylacetic Acid: The precursor to phenylacetylglycine, involved in similar metabolic pathways.

    Hippuric Acid: Another glycine conjugate, formed from benzoic acid, with different biological activities.

    Phenylalanine: The amino acid precursor that undergoes metabolism to form phenylacetylglycine.

Uniqueness: Phenylacetylglycine is unique due to its specific formation through gut microbial metabolism and its ability to activate β2AR, providing protective effects against cardiac injury. Its role as a gut microbial metabolite also highlights its importance in host-microbiota interactions.

Properties

IUPAC Name

2-[(2-phenylacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYVDVLMYQPLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198177
Record name Phenylacetylglycine
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylacetylglycine
Source Human Metabolome Database (HMDB)
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Solubility

7.3 mg/mL at 11 °C
Record name Phenylacetylglycine
Source Human Metabolome Database (HMDB)
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CAS No.

500-98-1
Record name Phenylacetylglycine
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Record name Phenylacetylglycine
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Record name Phenylacetylglycine
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Record name Phenylacetylglycine
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Record name Phenaceturic acid
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Record name N-PHENYLACETYLGLYCINE
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Record name Phenylacetylglycine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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